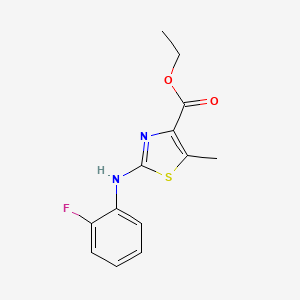

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

Propriétés

IUPAC Name |

ethyl 2-(2-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGWTVIAGVWYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Thiazole Ring

The core heterocyclic ring is constructed via cyclization of suitable precursors, typically involving:

- 2-Aminothiophenol or analogous thiol derivatives.

- α-Haloketones or acetoacetate derivatives, such as chlorinated acetoacetates.

- Cyclization is facilitated by nucleophilic attack of the thiol on the halogenated carbon, followed by intramolecular cyclization.

- Acid or base catalysis may be employed, with refluxing in solvents like ethanol or acetonitrile.

- For example, in patent US5880288A, alkyl 4-(halo)-2-chloroacetoacetates react with thioacetamide in the presence of amines to form the thiazole ring.

Introduction of the Fluorophenylamino Group

- The amino group on the thiazole ring is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluoroaniline .

- Reaction conditions typically involve heating in polar solvents like ethanol or dimethylformamide (DMF) with bases such as potassium carbonate or sodium hydride to facilitate substitution.

Esterification to Form Ethyl Ester

- The carboxylic acid group is esterified by refluxing with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- This step is often performed after the formation of the carboxylic acid to ensure high purity and yield.

Detailed Research Findings and Data Tables

| Step | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring formation | 2-aminothiophenol + α-haloketone | Ethanol or acetonitrile | Reflux, acid/base catalysis | 70-85 | Cyclization to form thiazole core |

| Amino substitution | 4-fluoroaniline | Ethanol/DMF | Heating with K2CO3 | 75-90 | SNAr reaction to introduce fluorophenylamino group |

| Esterification | Carboxylic acid intermediate | Ethanol | Reflux with sulfuric acid | 85-95 | Converts acid to ethyl ester |

Note: Exact yields depend on specific reaction conditions, purity of starting materials, and process optimization.

Industry-Scale Synthesis Insights

- Optimized continuous flow reactors are increasingly employed for better control over temperature and reaction times, improving yield and safety.

- Purification techniques such as recrystallization and chromatography are critical for removing impurities, especially residual halogenated intermediates.

Additional Considerations and Notes

- Reaction Temperature Control: Precise temperature regulation during cyclization and substitution steps is vital to prevent side reactions.

- Reagent Purity: High-purity reagents, especially halogenated acetoacetates and amines, are essential for consistent results.

- Environmental and Safety Aspects: Handling halogenated intermediates and acids requires appropriate safety measures, including proper ventilation and waste disposal.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological activities. The thiazole ring can interact with nucleophilic sites in proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence physicochemical and biological properties:

- 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (): The fluorine atom is at the para position instead of ortho.

- Ethyl 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylate (): Incorporates a methyl group at the phenyl ring’s para position alongside ortho-fluorine. The methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

- Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate (): Features a dihydro-oxo group on the thiazole ring and a para-fluorophenyl substituent.

Modifications on the Thiazole Core

Variations at positions 2 and 4 of the thiazole ring modulate reactivity and biological activity:

- Ethyl 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylate (): Replaces fluorine with chlorine atoms, increasing electron-withdrawing effects and steric bulk. Chlorine’s larger atomic radius may hinder binding to compact enzymatic pockets .

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (): Substitutes the phenylamino group with a trifluoromethylphenyl moiety. The CF₃ group enhances metabolic resistance and hydrophobicity, favoring blood-brain barrier penetration .

- Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (): Replaces the thiazole ring with a thiazine system, introducing an additional nitrogen atom. This modification expands hydrogen-bonding networks, useful in designing protease inhibitors .

Ester Group Variations

The ethyl ester group is critical for bioavailability and prodrug activation:

- 2-[2'-(4-t-Butyloxycarbonylaminobutyryl)amino-5'-methylthiazole-4-carboxamido]-5-methylthiazole-4-carboxylic acid (): Replaces the ethyl ester with a carboxylic acid, increasing polarity but reducing cell permeability. Such derivatives are often intermediates for peptide conjugates .

- Ethyl 2-(2-chloro-6-fluorophenyl)acetylamino-4-methylthiazole-5-carboxylate (): Retains the ethyl ester but adds a chloro-fluoro-phenylacetyl group. The acetyl linkage may confer resistance to esterase-mediated hydrolysis, prolonging half-life .

Data Tables

Research Findings and Implications

- Synthetic Accessibility : One-pot syntheses (e.g., ) are efficient for analogs with simple substituents, while multi-step routes () are required for complex systems like benzimidazole hybrids .

- Biological Relevance: Fluorophenylamino-thiazoles show promise as kinase inhibitors () and DNA binders (), with fluorine enhancing target affinity and pharmacokinetics . Piperazinyl derivatives () exhibit improved solubility, making them suitable for aqueous formulations .

- Structure-Activity Relationships (SAR) :

Activité Biologique

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.

The compound has the molecular formula and features a thiazole ring, which contributes to its biological activity. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Antidiabetic Effects

Recent studies have indicated that thiazole derivatives exhibit significant antidiabetic properties. For instance, a related thiazole compound demonstrated protective effects against hyperglycemia and insulin resistance in diabetic models. The compound was shown to improve glucose tolerance and lipid profiles by reducing oxidative stress and inflammation markers in diabetic rats .

Key Findings:

- Mechanism: The compound acts through anti-inflammatory and antioxidant pathways.

- Animal Model: Streptozotocin (STZ)-induced diabetic rats showed improved metabolic parameters after treatment with thiazole derivatives.

- Biochemical Markers: Significant reductions in serum glucose, triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels were observed.

Enzyme Inhibition

Thiazole derivatives are also recognized for their ability to inhibit specific enzymes linked to various diseases. The biological activity of this compound may involve the inhibition of enzymes associated with cancer and metabolic disorders.

Example Studies:

- In vitro assays have indicated that similar thiazole compounds can inhibit certain kinases involved in cancer progression, suggesting potential anticancer activity.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Diabetic rats | Reduced hyperglycemia and improved insulin sensitivity after administration of thiazole derivative. |

| Study 2 | Cancer cell lines | Inhibition of specific kinases leading to reduced proliferation of cancer cells. |

| Study 3 | In vitro assays | Demonstrated antioxidant properties through free radical scavenging activities. |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits free radical scavenging properties, which help mitigate oxidative stress.

- Anti-inflammatory Effects: It reduces pro-inflammatory cytokines, contributing to its protective effects against metabolic syndromes.

- Enzyme Modulation: The inhibition of key enzymes involved in glucose metabolism and cancer cell proliferation suggests a multifaceted approach to its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step heterocyclic condensation. A common method includes:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones.

- Step 2 : Introduction of the 2-fluorophenylamino group via nucleophilic substitution or coupling reactions.

- Step 3 : Esterification of the carboxylic acid intermediate (e.g., using ethanol under acidic conditions). Reaction progress is monitored by TLC for intermediate steps and HPLC for final purity assessment. Elemental analysis (C, H, N) is used to confirm stoichiometry, with acceptable deviations ≤0.3% (e.g., C: 49.07% observed vs. 49.30% calculated) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing purity and structural integrity?

- NMR : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, thiazole C=O at ~165 ppm).

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.

- Elemental Analysis : Critical for verifying empirical formula, with strict tolerance limits .

- HPLC : Quantifies purity (>95% typical for research-grade material) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the ester hydrolysis step to improve yield of the carboxylic acid derivative?

Hydrolysis of the ethyl ester to the carboxylic acid (e.g., for prodrug studies) requires controlled conditions:

- Base-Catalyzed Hydrolysis : Use NaOH/EtOH at 60°C, monitoring pH to avoid over-hydrolysis.

- Acid-Catalyzed Hydrolysis : HCl/THF (1:1) at reflux, but risks decomposition of acid-sensitive groups. Yields >85% are achievable by quenching the reaction at 90% conversion (via HPLC) and precipitating the acid in ice .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., N: 13.82% observed vs. 13.69% calculated) may arise from:

- Hydrate Formation : Dry samples at 100°C under vacuum for 24 hours before analysis.

- Incomplete Combustion : Use high-purity oxygen and extended combustion times.

- Impurity Interference : Cross-validate with LC-MS to identify co-eluting contaminants .

Q. How can SAR studies evaluate the impact of fluorophenylamino substitution on biological activity?

- Analog Design : Synthesize derivatives with substituent variations (e.g., 3,5-difluorophenyl, 4-CF phenyl) .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR.

- Computational Modeling : Perform docking studies to correlate substituent electronic profiles (Hammett σ values) with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.